molecular formula C12H8Cl2O B1202604 2,6-Dichloro-4'-biphenylol CAS No. 79881-33-7

2,6-Dichloro-4'-biphenylol

Cat. No. B1202604
CAS RN: 79881-33-7
M. Wt: 239.09 g/mol
InChI Key: WJZSSXLAIVPJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-4'-biphenylol is a member of the class of hydroxybiphenyls that is biphenyl-4-ol with chlorine atoms substituted at positions 2 and 6. It has a role as a metabolite. It is a member of hydroxybiphenyls and a dichlorobenzene. It derives from a biphenyl-4-ol.

Scientific Research Applications

Metabolism Studies

Research into the metabolism of polychlorinated biphenyls (PCBs), such as 2,6-Dichloro-4'-biphenylol, reveals significant insights. One study focused on the metabolism of 4,4'-dichlorobiphenyl (4-DCB), a low molecular weight PCB congener, by human hepatic microsomes, noting that chlorine placement and chlorination degree are crucial in the metabolism and elimination of PCBs (Schnellmann et al., 1984).

Environmental Impact and Toxicity

Hydroxylated PCBs, similar to 2,6-Dichloro-4'-biphenylol, have been synthesized and tested for their impact on environmental and human health. For instance, a study found that these hydroxylated PCBs exhibited minimal binding to estrogen receptors and did not induce proliferation in breast cancer cells, indicating a potential lack of estrogenic activity (Moore et al., 1997).

Analytical Methods for Detection

Advancements in analytical methods for detecting biphenylol and similar compounds in environmental samples have been made. A study developed GC–MS and LC–MS based methods for tracing biphenylol in urban wastewater and marine sediments, demonstrating their applicability in monitoring environmental contamination (Agüera et al., 2003).

Chemical Synthesis and Applications

The chemical synthesis of compounds related to 2,6-Dichloro-4'-biphenylol has been explored for various applications. For example, research on the synthesis of (2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl trichloroacetimidates showcased their potential in transforming alcohols into ethers (Kurosu & Li, 2009).

Molecular Structure Studies

Studies on molecular structures involving compounds like 2,6-Dichloro-4'-biphenylol have been conducted to understand their physical and chemical properties. Research on the hydrogen bonds in 4-dihydroxymethylpyridinium 2,6-dichloro-4-nitrophenolate, for instance, provides insights into the structural dynamics of these types of compounds (Majerz et al., 1997).

properties

CAS RN

79881-33-7

Product Name

2,6-Dichloro-4'-biphenylol

Molecular Formula

C12H8Cl2O

Molecular Weight

239.09 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)phenol

InChI

InChI=1S/C12H8Cl2O/c13-10-2-1-3-11(14)12(10)8-4-6-9(15)7-5-8/h1-7,15H

InChI Key

WJZSSXLAIVPJLA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)O)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)O)Cl

Other CAS RN

79881-33-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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